N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-13-12-14-11-8-5-3-4-6-9(8)15-7-10(11)16-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDBGOZCYRZJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)COC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine typically involves the reaction of 4H-chromeno[4,3-d][1,3]thiazol-2-amine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the ethylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine has shown promising results against various bacterial strains. For instance, derivatives of thiazole have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Research indicates that thiazole derivatives can induce apoptosis in cancer cells. This compound has been explored for its ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival . A study demonstrated that thiazole compounds could effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiazole derivatives. This compound may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests a possible application in treating conditions such as Alzheimer's disease and Parkinson's disease .
Biological Research
Enzyme Inhibition
Thiazole compounds are known to act as enzyme inhibitors. This compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, studies have shown that certain thiazole derivatives can inhibit the activity of kinases involved in cancer progression .
Multicomponent Reactions (MCRs)
The compound can serve as a versatile building block in multicomponent reactions to synthesize diverse heterocycles. Its reactivity allows for the formation of complex molecular architectures that may have significant biological activity. Recent advances in MCRs utilizing 2-amino derivatives have showcased the potential for rapid assembly of compounds with varied pharmacological properties .
Materials Science
Functional Materials Development
this compound is being explored for its potential in developing functional materials with tailored properties. Its incorporation into polymer matrices or nanomaterials can lead to enhanced electrical or optical characteristics suitable for applications in electronics or photonics .
Catalysis
The compound has also been evaluated as a catalyst in organic reactions. Its thiazole moiety can facilitate various chemical transformations under mild conditions, making it an attractive candidate for green chemistry applications. Studies indicate that thiazole-based catalysts can improve reaction yields while minimizing environmental impact .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties; neuroprotective effects against neurodegenerative diseases. |
| Biological Research | Acts as an enzyme inhibitor; useful in multicomponent reactions for synthesizing heterocycles. |
| Materials Science | Potential use in functional materials; catalytic applications in organic synthesis. |
Case Studies
- Antimicrobial Efficacy Study : A recent investigation demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, highlighting its potential role as a lead compound for antibiotic development.
- Neuroprotection Research : In vitro studies showed that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its utility in neuroprotective formulations.
- Catalytic Performance Evaluation : A comparative study on the catalytic activity of thiazole derivatives revealed that this compound exhibited superior performance in promoting C–C bond formation reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methyl-1,3-thiazol-2-amine: Similar in structure but with a methyl group instead of the chromeno moiety.
4H-chromeno[4,3-d][1,3]thiazol-2-amine: The parent compound without the ethyl group.
Uniqueness
N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine is unique due to its combination of the chromeno and thiazole moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
The compound this compound features a unique structure that combines chromeno and thiazole moieties. The thiazole ring is known for its pharmacological versatility, contributing to various biological activities including antimicrobial, antifungal, and anticancer properties.
2. Synthesis Methods
This compound can be synthesized through various methods:
- Hantzsch Condensation : A classical method for synthesizing thiazole derivatives involving the reaction of α-haloketones with thioamides.
- Cyclization Reactions : Utilizing phenolic compounds and thiourea derivatives to form the chromeno-thiazole structure.
3.1 Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 50 |
| Escherichia coli | Low | 100 |
| Candida albicans | Significant | 32 |
The compound exhibits a notable inhibition against Candida albicans, suggesting potential use as an antifungal agent .
3.2 Anticancer Properties
Research indicates that this compound may possess anticancer properties:
- In vitro Studies : The compound showed cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
| A549 | 18 |
These findings suggest that the compound interferes with cancer cell proliferation and could be further explored for therapeutic applications .
The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound was found to outperform several reference drugs in inhibiting Candida albicans, indicating its potential as a lead compound for antifungal drug development .
Case Study 2: Anticancer Activity
A comparative analysis of chromeno-thiazole derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cells. The study suggested that the compound induces apoptosis through mitochondrial pathways .
5. Conclusion
This compound is a promising compound with diverse biological activities including antimicrobial and anticancer properties. Its unique structural features contribute to its efficacy against various pathogens and cancer cell lines. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Q & A
Q. What synthetic strategies are commonly employed to prepare N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine and related thiazole derivatives?
Thiazole derivatives are typically synthesized via cyclocondensation reactions between α-haloketones and thioureas or via Hantzsch thiazole synthesis. For chromeno-thiazole hybrids, multi-step protocols involving chromene ring formation followed by thiazole annulation are common. Key intermediates like 2-aminothiazoles can be functionalized with ethyl groups using alkylation or reductive amination . Purity is ensured through column chromatography and spectroscopic validation (NMR, HRMS) .
Q. How is the structural elucidation of this compound performed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structures. Hydrogen bonding networks and torsion angles between the chromene and thiazole rings are critical for confirming stereochemistry . Spectroscopic methods like IR (to detect NH/amine stretches ~3300 cm⁻¹) and ¹³C NMR (to resolve sp² carbons in the fused ring system) complement crystallographic data .
Advanced Research Questions
Q. What computational methods are used to analyze the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like PDE4 or kinases, focusing on hydrogen bonds with the amine group and π-π stacking with aromatic moieties . Quantum chemical parameters (e.g., Mulliken charges) correlate with experimental inhibition efficiencies in corrosion or enzyme studies .
Q. How do structural modifications to the chromene or thiazole rings affect biological activity?
Substituents on the chromene ring (e.g., electron-withdrawing groups at position 7) enhance antitumor activity by increasing DNA intercalation or topoisomerase inhibition. In thiazole derivatives, replacing the ethyl group with bulkier alkyl chains (e.g., tert-butyl) improves metabolic stability but may reduce solubility . SAR studies on analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines demonstrate that planar aromatic systems enhance antiproliferative effects .
Q. What experimental techniques resolve contradictions in biological data for thiazole derivatives?
Discrepancies in IC₅₀ values across studies are addressed via standardized assays (e.g., MTT for cytotoxicity) under controlled oxygen and pH conditions. Redundant validation using orthogonal methods (e.g., SPR for binding affinity alongside enzyme inhibition assays) clarifies mechanisms. For example, PDE4 inhibition by 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives was confirmed via both enzymatic assays and molecular dynamics simulations .
Methodological Considerations
Q. How are hydrogen bonding and π-interactions characterized in crystallographic studies of this compound?
SHELXL refinement identifies hydrogen bonds (e.g., N–H⋯S or N–H⋯O) with bond distances <2.5 Å and angles >120°. Hirshfeld surface analysis quantifies intermolecular contacts, while Cambridge Structural Database (CSD) comparisons validate packing motifs. In N-(pyridin-3-yl)thiazol-2-amine analogs, antiperiplanar sulfur-pyridine arrangements minimize steric strain .
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
Microsomal stability assays (e.g., rat liver microsomes) identify metabolic hotspots, such as oxidation of the ethyl group. Deuteration at labile positions or fluorination of the chromene ring reduces CYP450-mediated degradation. Prodrug approaches (e.g., masking the amine as a carbamate) enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
